molecular formula C22H16FNO3 B12021838 1-(1-(4-Fluorobenzoyl)-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone CAS No. 618443-85-9

1-(1-(4-Fluorobenzoyl)-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone

Cat. No.: B12021838
CAS No.: 618443-85-9
M. Wt: 361.4 g/mol
InChI Key: FPRDWAXXJKCYMR-UHFFFAOYSA-N
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Description

1-(1-(4-Fluorobenzoyl)-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-Fluorobenzoyl)-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[1,2-a]quinoline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[1,2-a]quinoline core.

    Introduction of the 4-Fluorobenzoyl Group: The 4-fluorobenzoyl group is introduced through a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and a Lewis acid catalyst.

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.

    Final Coupling: The ethanone group is introduced in the final step through a coupling reaction with an appropriate reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Fluorobenzoyl)-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and fluorobenzoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methanol and a base like sodium hydroxide for methoxylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

1-(1-(4-Fluorobenzoyl)-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1-(4-Fluorobenzoyl)-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    4-Fluoroquinoline: Contains the fluorine atom but lacks the methoxy and ethanone groups.

    7-Methoxyquinoline: Contains the methoxy group but lacks the fluorobenzoyl and ethanone groups.

Uniqueness

1-(1-(4-Fluorobenzoyl)-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

1-(1-(4-Fluorobenzoyl)-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone is a compound belonging to the pyrroloquinoline class, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrroloquinoline core through cycloaddition reactions. A common method employs quinolinium N-ylides in a one-pot reaction with substituted acetophenones and ethyl propiolate, leading to various derivatives with different substituents at the 4-position of the benzoyl moiety .

Anticancer Properties

Research has indicated that compounds within the pyrrolo[1,2-a]quinoline family exhibit significant anticancer activity. For instance, derivatives have been tested against various cancer cell lines, demonstrating potent apoptosis-inducing effects. Notably, certain analogues showed half-maximal effective concentration (EC50) values as low as 0.053 µM against human breast cancer cells (T47D), while showing less efficacy against colon cancer cells (HCT116) and hepatocellular carcinoma cells (SNU398) .

Antitubercular Activity

Recent studies have evaluated the antitubercular potential of related compounds, focusing on their ability to inhibit CYP121, an enzyme critical for Mycobacterium tuberculosis survival. The 7-methoxy pyrrolo[1,2-a]quinoline analogues demonstrated promising inhibitory activity against CYP121, suggesting a potential role in tuberculosis treatment .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that substitutions at specific positions on the pyrroloquinoline scaffold significantly influence biological activity. For example:

  • 6-position substitutions : Small groups like Cl enhance potency.
  • 5 and 8-position substitutions : Generally tolerated without loss of activity.
  • 4 and 7-position substitutions : Often lead to inactivity .

Case Study 1: Anticancer Screening

A study conducted on a series of pyrrolo[1,2-a]quinoline derivatives assessed their cytotoxic effects on T47D breast cancer cells. The most active compounds were identified based on their ability to induce apoptosis through caspase activation assays. The findings suggested that structural modifications at the 6-position were crucial for enhancing anticancer properties.

Case Study 2: Antitubercular Evaluation

In vitro evaluations of novel 7-methoxy pyrrolo[1,2-a]quinoline analogues were performed against Mycobacterium tuberculosis strains. Compounds were screened for their ability to inhibit CYP121 activity, with several exhibiting IC50 values in the low micromolar range, indicating strong potential for further development as antitubercular agents.

Properties

CAS No.

618443-85-9

Molecular Formula

C22H16FNO3

Molecular Weight

361.4 g/mol

IUPAC Name

1-[1-(4-fluorobenzoyl)-7-methoxypyrrolo[1,2-a]quinolin-3-yl]ethanone

InChI

InChI=1S/C22H16FNO3/c1-13(25)18-12-21(22(26)14-3-6-16(23)7-4-14)24-19-10-8-17(27-2)11-15(19)5-9-20(18)24/h3-12H,1-2H3

InChI Key

FPRDWAXXJKCYMR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)F)C=CC(=C3)OC

Origin of Product

United States

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